molecular formula C8H15BrO B1374985 4-(3-Bromopropyl)oxane CAS No. 1050496-70-2

4-(3-Bromopropyl)oxane

Cat. No. B1374985
CAS RN: 1050496-70-2
M. Wt: 207.11 g/mol
InChI Key: ISUJTGWHAHQUFJ-UHFFFAOYSA-N
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Description

4-(3-Bromopropyl)oxane is a chemical compound with the CAS Number: 1050496-70-2 . It has a molecular weight of 207.11 . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name of this compound is 4-(3-bromopropyl)tetrahydro-2H-pyran . The Inchi Code is 1S/C8H15BrO/c9-5-1-2-8-3-6-10-7-4-8/h8H,1-7H2 . The compound contains a total of 25 bonds, including 10 non-H bonds, 2 rotatable bonds, 1 six-membered ring, and 1 aliphatic ether .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Oxidation and Synthesis Applications

  • Oxidation of Sulfides : The bromine complex of 1,4-Diazabicyclo(2,2,2)octane, which can be related to 4-(3-Bromopropyl)oxane, has been used as an oxidizing agent for transforming sulfides into sulfoxides, demonstrating its utility in selective oxidation processes (Ōae et al., 1966).

  • Synthesis of Halogenated Oligomers : Research on the synthesis of halogenated oligomers, like all-para-brominated poly(N-phenyl-m-aniline)s, involved the use of bromine compounds similar to this compound. These compounds exhibited potential in creating materials with unique electronic properties (Ito et al., 2002).

  • Polymer-supported Bromates : Bromate-based polymers, which could be analogous to this compound, have been developed as versatile and efficient oxidizing agents for various organic compounds. These polymeric oxidizing agents demonstrate selectivity and reactivity in organic synthesis (Tamami & Zarchi, 1995).

  • Oxidative Dehydrogenation : The interplay between bromine and iodine in oxidative dehydrogenation processes highlights the potential role of bromine-containing compounds like this compound in producing olefins and diolefins. This research indicates their utility in propylene technology and the synthesis of unsaturated hydrocarbons (Ding, Metiu, & Stucky, 2013).

Environmental and Analytical Chemistry Applications

  • Advanced Oxidation Processes : In the degradation of recalcitrant contaminants like 1,4-dioxane, research has shown the formation of free radicals in advanced oxidation processes. This suggests potential applications for this compound in similar environmental remediation strategies (Cashman et al., 2019).

  • Degradation of Sunscreen Components : Studies on the degradation products of benzophenone-3 in chlorinated seawater pools highlight the role of bromine in forming brominated byproducts. Compounds like this compound could play a role in similar environmental studies concerning the interaction of bromine with organic compounds (Manasfi et al., 2015).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been assigned the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Relevant Papers A spectroscopic investigation and computational study of 4-(3-bromopropyl)-4-azatricyclo [5.2.2.0(2,6)]undecane-3,5,8-trione has been conducted . The study analyzed the vibrational wavenumbers of the compound theoretically using the Gaussian03 set of quantum chemistry codes . The first hyperpolarizability of the compound was found to be very high, making it an attractive object for future studies of nonlinear optics .

properties

IUPAC Name

4-(3-bromopropyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO/c9-5-1-2-8-3-6-10-7-4-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUJTGWHAHQUFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1050496-70-2
Record name 4-(3-bromopropyl)oxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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